Cas no 292827-46-4 (N,N'-Diphenyl-N,N'-bis(4'-(N,N-bis(naphth-1-yl)-amino)-biphenyl-4-yl)-benzidine)

N,N'-Diphenyl-N,N'-bis(4'-(N,N-bis(naphth-1-yl)-amino)-biphenyl-4-yl)-benzidine structure
292827-46-4 structure
Product Name:N,N'-Diphenyl-N,N'-bis(4'-(N,N-bis(naphth-1-yl)-amino)-biphenyl-4-yl)-benzidine
CAS No:292827-46-4
MF:C88H62N4
MW:1175.46070146561
CID:915446
PubChem ID:51358302
Update Time:2025-04-19

N,N'-Diphenyl-N,N'-bis(4'-(N,N-bis(naphth-1-yl)-amino)-biphenyl-4-yl)-benzidine Chemical and Physical Properties

Names and Identifiers

    • N,N'-Diphenyl-N,N'-bis(4'-(N,N-bis(naphth-1-yl)-amino)-biphenyl-4-yl)-benzidine
    • sublimed
    • TPTE
    • MFCD03093702
    • ,N4'-diphenylbiphenyl-4,4'-diamine)
    • SCHEMBL371185
    • 292827-46-4
    • DB-068095
    • ,N4'-(Biphenyl-4,4'-diyl)bis(N4'-(naphthalen-1-yl)-
    • N4,N4'-([1,1'-Biphenyl]-4,4'-diyl)bis(N4',N4'-di(naphthalen-1-yl)-N4-phenyl-[1,1'-biphenyl]-4,4'-diamine)
    • N,N'-DIPHENYL-N,N'-BIS-(4'-(N,N-BIS(NAPHTH-1-YL)-AMINO)-BIPHENYL-4-YL)BENZIDINE
    • N-[4-[4-(N-[4-[4-(N-[4-[4-(dinaphthalen-1-ylamino)phenyl]phenyl]anilino)phenyl]phenyl]anilino)phenyl]phenyl]-N-naphthalen-1-ylnaphthalen-1-amine
    • N~4'~,N~4''~-([1,1'-Biphenyl]-4,4'-diyl)bis[N~4~,N~4~-di(naphthalen-1-yl)-N~4'~-phenyl[1,1'-biphenyl]-4,4'-diamine]
    • DTXSID00679937
    • N,N'-Diphenyl-N,N'-bis(4'-(N,N-bis(naphth-1-yl)-amino)-biphenyl-4-yl)-benzidine, 98%
    • N4-[4'-({4'-[bis(naphthalen-1-yl)amino]-[1,1'-biphenyl]-4-yl}(phenyl)amino)-[1,1'-biphenyl]-4-yl]-N4',N4'-bis(naphthalen-1-yl)-N4-phenyl-[1,1'-biphenyl]-4,4'-diamine
    • AKOS015901793
    • Inchi: 1S/C88H62N4/c1-3-27-73(28-4-1)89(77-55-43-65(44-56-77)67-47-59-79(60-48-67)91(85-35-15-23-69-19-7-11-31-81(69)85)86-36-16-24-70-20-8-12-32-82(70)86)75-51-39-63(40-52-75)64-41-53-76(54-42-64)90(74-29-5-2-6-30-74)78-57-45-66(46-58-78)68-49-61-80(62-50-68)92(87-37-17-25-71-21-9-13-33-83(71)87)88-38-18-26-72-22-10-14-34-84(72)88/h1-62H
    • InChI Key: BXDRJQMVQHXQJS-UHFFFAOYSA-N
    • SMILES: N(C1C=CC(=CC=1)C1C=CC(=CC=1)N(C1C=CC=CC=1)C1C=CC(=CC=1)C1C=CC(=CC=1)N(C1C=CC=CC=1)C1C=CC(=CC=1)C1C=CC(=CC=1)N(C1=CC=CC2C=CC=CC1=2)C1=CC=CC2C=CC=CC1=2)(C1=CC=CC2C=CC=CC1=2)C1=CC=CC2C=CC=CC1=2

Computed Properties

  • Exact Mass: 1174.49786
  • Monoisotopic Mass: 1174.49744799g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 92
  • Rotatable Bond Count: 15
  • Complexity: 1950
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 24.8
  • Topological Polar Surface Area: 13Ų

Experimental Properties

  • PSA: 12.96

N,N'-Diphenyl-N,N'-bis(4'-(N,N-bis(naphth-1-yl)-amino)-biphenyl-4-yl)-benzidine Pricemore >>

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